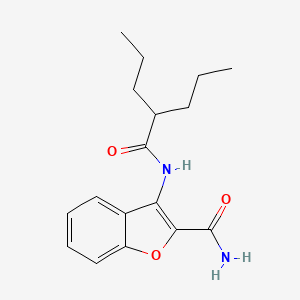

3-(2-丙基戊酰胺基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran compounds, such as “3-(2-Propylpentanamido)benzofuran-2-carboxamide”, are ubiquitous in nature and have been shown to have strong biological activities . They are present in many biologically active natural products and synthetic chemical raw materials . The benzofuran core is a popular scaffold when designing drugs . Today, a large number of benzofuran-based drugs are available on the market .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamides involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This enables access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis

The molecular structure of benzofuran-2-carboxamides is complex and can be diversified through a one-pot, two-step transamidation procedure . This procedure proceeds via the intermediate N -acyl-Boc-carbamates . By applying this transamidation procedure to products, it is possible to access a wide range of structurally complex, C3-substituted benzofuran-2-carboxamides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-carboxamides include C–H arylation and transamidation . The C–H arylation reactions use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .科学研究应用

合成与生物学评估:已合成了一系列苯并呋喃-2-甲酰胺衍生物,包括与 3-(2-丙基戊酰胺基)苯并呋喃-2-甲酰胺 相似的化合物,并评估了它们的抗菌、抗炎和自由基清除活性。这些化合物使用核磁共振、红外光谱、质谱和 X 射线晶体学等技术进行表征,突出了它们在开发新的生物活性实体方面的潜力 (Lavanya, Sribalan, & Padmini, 2017)。

抗炎、镇痛和解热活性:苯并呋喃-2-甲酰胺衍生物已显示出显着的体内抗炎、镇痛和解热活性,表明它们作为治疗相关疾病的治疗剂的潜力 (Xie 等,2014)。

抗肿瘤和抗病毒潜力:某些苯并呋喃-2-甲酰胺衍生物已证明对肿瘤细胞生长和选择性细胞毒活性以及抗病毒特性具有中等抑制作用。这表明它们在癌症和病毒疾病研究中的应用 (Popsavin 等,2002)。

分子对接和生物活性研究:苯并呋喃-羧酸衍生物的结构优化和分子对接分析显示了它们作为癌症和微生物疾病抑制剂的潜力。这包括对它们的电子、振动特性和非线性光学特性的研究 (Sagaama 等,2020)。

Sigma 受体的选择性配体:通过微波辅助反应合成的新型苯并呋喃-2-甲酰胺配体已被识别为 Sigma 受体的选择性配体,这可能对神经药理学和精神和神经退行性疾病治疗的开发产生影响 (Marriott 等,2012)。

抗高脂血症剂:一项对苯并呋喃-2-甲酰胺的研究证明了它们作为降脂剂的潜力,这在治疗高脂血症和冠心病方面可能具有重要意义 (Al-qirim 等,2013)。

神经保护和抗氧化作用:对苯并呋喃-2-甲酰胺衍生物的研究显示了它们潜在的神经保护和抗氧化作用,这可能有利于治疗神经退行性疾病 (Cho 等,2015)。

作用机制

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It can be inferred from the known activities of benzofuran compounds that this compound likely interacts with its targets to modulate their function, leading to changes in cellular processes such as cell growth, oxidative stress response, and viral replication .

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds, it is likely that this compound affects multiple pathways, potentially including those involved in cell growth and proliferation, oxidative stress response, and viral replication .

Result of Action

Given the known biological activities of benzofuran compounds, it can be inferred that this compound may have effects such as inhibiting cell growth, modulating oxidative stress response, and inhibiting viral replication .

未来方向

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The high efficiency and modularity of the synthetic strategy used for benzofuran-2-carboxamides make it a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

属性

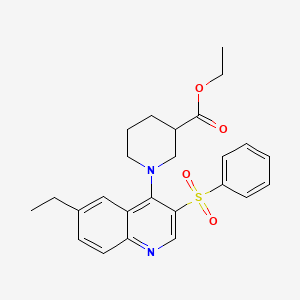

IUPAC Name |

3-(2-propylpentanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-3-7-11(8-4-2)17(21)19-14-12-9-5-6-10-13(12)22-15(14)16(18)20/h5-6,9-11H,3-4,7-8H2,1-2H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEGCURCPCYWAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Propylpentanamido)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2882845.png)

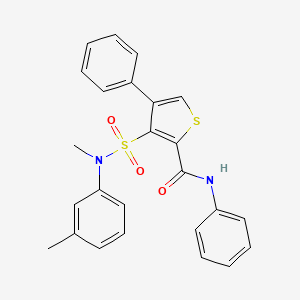

![N-(2,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882846.png)

![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2882848.png)

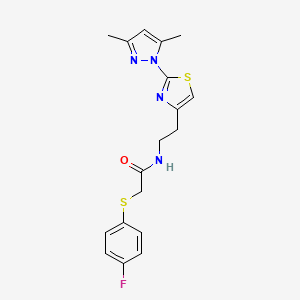

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide](/img/structure/B2882854.png)

![2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2882856.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide](/img/structure/B2882857.png)

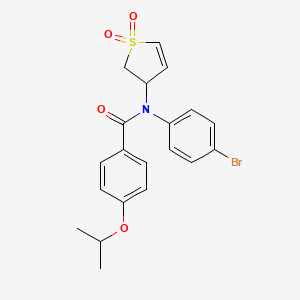

![[2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate](/img/structure/B2882860.png)

![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2882861.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2882866.png)